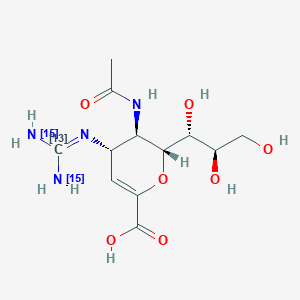

Zanamivir-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20N4O7 |

|---|---|

Molecular Weight |

335.29 g/mol |

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1/i12+1,13+1,14+1 |

InChI Key |

ARAIBEBZBOPLMB-ZFYKIEQESA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=[13C]([15NH2])[15NH2] |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Zanamivir-13C,15N2: A Technical Guide for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Zanamivir-13C,15N2, a stable isotope-labeled internal standard, and its critical role in the quantitative analysis of the antiviral drug Zanamivir. This document details its primary application, experimental methodologies, and data presentation to support research and development in the pharmaceutical sciences.

Core Concepts: The Role of this compound in Research

This compound is a synthetic variant of Zanamivir where specific atoms have been replaced with their heavier, non-radioactive isotopes: one carbon atom is replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1] This labeling results in a molecule with a higher molecular weight than the parent drug, Zanamivir.[2]

The primary and indispensable use of this compound in research is as an internal standard for the precise quantification of Zanamivir in biological matrices, such as human plasma, serum, and tissue homogenates.[3] This is predominantly achieved through hyphenated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

The use of a stable isotope-labeled internal standard is considered best practice in bioanalytical method development and validation, as recommended by regulatory bodies like the US Food and Drug Administration (FDA).[3] It is a superior approach because this compound is chemically identical to Zanamivir and therefore exhibits nearly identical behavior during sample extraction, chromatography, and ionization. This effectively compensates for variations in sample preparation and potential matrix effects, leading to highly accurate and precise measurements.

Quantitative Bioanalysis of Zanamivir: Experimental Protocols

The quantification of Zanamivir in biological samples using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial step involves the extraction of Zanamivir and the internal standard from the biological matrix. Two common techniques are employed:

-

Protein Precipitation: This rapid method involves adding a solvent, such as methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.

-

Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte and internal standard are then eluted with a suitable solvent. For instance, Waters Oasis MCX cartridges can be used for the extraction of Zanamivir from plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Following extraction, the sample is injected into an LC-MS/MS system.

-

Chromatographic Separation: Zanamivir is a highly polar compound, making its retention on traditional reversed-phase columns challenging. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separation.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode is commonly used for detection. The instrument is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity for both Zanamivir and its labeled internal standard.

The following tables summarize typical parameters for LC-MS/MS methods used for Zanamivir quantification.

Table 1: Liquid Chromatography Parameters

| Parameter | Method 1 | Method 2 |

| Column | ZIC-HILIC (50 x 2.1 mm, 5 µm) | Kinetex C8 |

| Mobile Phase | Acetonitrile and aqueous ammonium acetate with 1% acetic acid (gradient) | 0.1% Formic acid in water: acetonitrile (gradient) |

| Flow Rate | 500 µL/min | Not Specified |

| Column Temperature | 20°C | Not Specified |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition for Zanamivir | m/z 333.2 → 60.2; 333.2 → 121.05 |

| MRM Transition for this compound | m/z 336.2 → 63.2; 336.2 → 121.05 |

Calibration and Quantification

To quantify the concentration of Zanamivir, a calibration curve is prepared by spiking blank plasma with known concentrations of Zanamivir and a constant concentration of this compound. The ratio of the peak area of Zanamivir to the peak area of the internal standard is plotted against the concentration of Zanamivir. The concentration of Zanamivir in unknown samples is then determined from this calibration curve.

Table 3: Example Calibration Curve and Quality Control Sample Concentrations

| Sample Type | Concentration Range / Level |

| Calibration Standards | 1 - 50,000 ng/mL (in human plasma) |

| 10 - 5,000 ng/mL (in mouse plasma) | |

| 2.15 - 64.5 ng/mL (in human biological matrices) | |

| Quality Control (QC) Samples | Low, Medium, and High concentrations within the calibration range |

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a bioanalytical study using this compound.

Caption: Bioanalytical workflow for Zanamivir quantification.

Caption: Role of this compound in accurate quantification.

References

- 1. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Zanamivir-13C,15N2: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zanamivir-13C,15N2, an isotopically labeled form of the influenza neuraminidase inhibitor, Zanamivir. This document details its chemical structure, the precise pattern of its isotopic labeling, and its primary application as an internal standard in bioanalytical studies. The guide includes a plausible synthetic scheme, quantitative data, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Chemical Structure and Isotopic Labeling Pattern

Zanamivir is a potent inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[1] The isotopically labeled variant, this compound, is chemically identical to Zanamivir, with the exception of the incorporation of one heavy carbon (¹³C) and two heavy nitrogen (¹⁵N) atoms within the guanidino functional group. This specific labeling pattern is critical for its use as an internal standard in quantitative mass spectrometry.

The formal chemical name for this compound is 5-(acetylamino)-4-[(amino-¹⁵N-imino-¹⁵N-methyl-¹³C)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-ido-non-2-enonic acid.[2] The molecular formula is C₁₁[¹³C]H₂₀N₂[¹⁵N]₂O₇, and it has a molecular weight of approximately 335.29 g/mol .[3]

Below is a diagram illustrating the chemical structure of Zanamivir with the positions of the isotopic labels highlighted.

Caption: Chemical structure of Zanamivir with isotopic labeling.

Quantitative Data

The primary utility of this compound is as an internal standard for the quantification of Zanamivir in biological matrices by LC-MS/MS. The mass difference between the labeled and unlabeled compound allows for their distinct detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift |

| Zanamivir | 333.2 | 60.2 | N/A |

| This compound | 336.2 | 63.2 | +3 |

Table 1: Mass Spectrometry Data for Zanamivir and its Isotopically Labeled Internal Standard.[4]

The precursor ion of this compound is 3 Da heavier than that of unlabeled Zanamivir due to the presence of one ¹³C and two ¹⁵N atoms. Fragmentation of the guanidino group results in a characteristic product ion. For Zanamivir, this fragment has an m/z of 60.2, while for the labeled internal standard, the corresponding fragment has an m/z of 63.2, also reflecting a +3 Da shift.[4] This distinct mass difference is fundamental for accurate quantification, as it minimizes cross-talk between the analyte and internal standard channels during MS/MS analysis.

Experimental Protocols

The use of an isotopically labeled internal standard is the gold standard in quantitative bioanalysis, as it compensates for variability in sample preparation, chromatography, and mass spectrometric response. A typical experimental workflow for the quantification of Zanamivir in a biological matrix (e.g., plasma) using this compound is outlined below.

Plausible Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is scarce, a plausible synthetic route can be conceptualized based on the known synthesis of Zanamivir and methods for introducing isotopically labeled guanidino groups. The key step is the guanidinylation of an amine precursor of Zanamivir using a labeled guanylating agent.

One common method for the synthesis of unlabeled Zanamivir involves the reaction of an amine precursor with a guanylating agent. To introduce the isotopic labels, a custom-synthesized labeled guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thio-[¹³C,¹⁵N₂]-pseudourea, would be required. This labeled reagent can be synthesized from commercially available [¹³C,¹⁵N₂]-thiourea.

References

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A five-day treatment course of zanamivir for the flu with a single, self-administered, painless microneedle array patch: Revolutionizing delivery of poorly membrane-permeable therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zanamivir-13C,15N2: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of Zanamivir-13C,15N2, an isotopically labeled form of the potent influenza neuraminidase inhibitor, zanamivir. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Introduction

This compound is a stable isotope-labeled analog of zanamivir, specifically designed for use in quantitative bioanalysis by mass spectrometry.[1] The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes into the guanidino group provides a distinct mass shift, enabling its use as an ideal internal standard for the accurate quantification of zanamivir in complex biological matrices.[2] Zanamivir itself is an inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[3][4] By blocking this enzyme, zanamivir effectively halts the spread of the virus.[4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the unlabeled zanamivir is also provided for comparison where available.

General Properties

| Property | This compound | Zanamivir (unlabeled) |

| Chemical Name | 5-Acetylamino-4-[(aminoiminomethyl-¹³C,¹⁵N₂)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

| Synonyms | GANA-¹³C,¹⁵N₂; 4-Guanidino-Neu5Ac2en-¹³C,¹⁵N₂; Relenza-¹³C,¹⁵N₂ | Relenza, GG167, 4-Guanidino-Neu5Ac2en |

| CAS Number | 1276528-62-1 | 139110-80-8 |

| Appearance | White Solid | White to off-white powder |

| Purity | ≥98% | >98% |

Molecular Properties

| Property | This compound | Zanamivir (unlabeled) |

| Molecular Formula | C₁₁¹³CH₂₀N₂¹⁵N₂O₇ | C₁₂H₂₀N₄O₇ |

| Molecular Weight | 335.29 g/mol | 332.31 g/mol |

| Exact Mass | 335.1306 | 332.1332 |

Physicochemical Properties

| Property | This compound | Zanamivir (unlabeled) |

| Melting Point | No data available | >245 °C (decomposes) |

| Solubility | Slightly soluble in water and methanol | Slightly soluble in water (0.3 mg/mL at 25°C) and ethanol. Soluble in DMSO (10 mM). |

| Storage | 2-8°C Refrigerator (short-term), -20°C (long-term) | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not publicly available, it is understood to be derived from the well-established synthetic routes for unlabeled zanamivir. The synthesis of zanamivir typically starts from N-acetylneuraminic acid (Neu5Ac). The key step for the introduction of the isotopic labels would involve the use of a ¹³C and ¹⁵N-labeled guanidinylating agent to introduce the guanidino group at the C-4 position of the neuraminic acid scaffold.

A generalized synthetic approach is outlined below:

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The most significant feature in the ¹³C NMR spectrum of this compound compared to its unlabeled counterpart would be the signal for the guanidinium carbon. This carbon (¹³C-labeled) is expected to appear as a multiplet due to coupling with the two adjacent ¹⁵N atoms. The chemical shift of the guanidinium carbon in similar environments is typically in the range of 155-160 ppm.

-

¹⁵N NMR: The ¹⁵N NMR spectrum would show signals for the two labeled nitrogen atoms in the guanidino group. The chemical shifts would be influenced by their chemical environment and protonation state.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of unlabeled zanamivir. The characteristic absorption bands would include:

-

Broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups (~3600-3200 cm⁻¹).

-

N-H stretching vibrations from the amide and guanidinium groups (~3400-3100 cm⁻¹).

-

C=O stretching from the carboxylic acid and amide groups (~1700-1600 cm⁻¹).

-

C=N stretching of the guanidinium group (~1650 cm⁻¹).

-

N-H bending vibrations (~1600-1500 cm⁻¹).

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of zanamivir in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method for Zanamivir Quantification

The following is a typical experimental protocol for the quantification of zanamivir in plasma using this compound as an internal standard.

5.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in water).

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

-

Elute the analyte and internal standard with 2 x 25 µL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Zanamivir: m/z 333.1 → 60.1 (quantifier), 333.1 → 274.1 (qualifier)

-

This compound: m/z 336.1 → 61.1 (quantifier), 336.1 → 275.1 (qualifier)

-

Mechanism of Action of Zanamivir

Zanamivir, and by extension its isotopically labeled form, acts as a competitive inhibitor of the influenza virus neuraminidase enzyme. This enzyme is essential for cleaving sialic acid residues from the surface of host cells and newly formed viral particles, a process required for the release of progeny virions. By binding to the active site of neuraminidase, zanamivir prevents this cleavage, causing the new virus particles to aggregate at the cell surface and preventing their release and subsequent infection of other cells.

Conclusion

This compound is an essential tool for the accurate and precise quantification of zanamivir in preclinical and clinical research. Its physical and chemical properties are tailored for its use as an internal standard in mass spectrometry-based bioanalytical methods. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists in the field of drug development and virology.

References

Zanamivir's Mechanism of Action: A Technical Guide to Neuraminidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanamivir was the first neuraminidase inhibitor approved for the treatment of influenza, representing a landmark in structure-based drug design. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Zanamivir's efficacy as a competitive inhibitor of the influenza neuraminidase enzyme. By mimicking the natural substrate, sialic acid, Zanamivir binds with high affinity to the enzyme's active site, preventing the cleavage of sialic acid residues from host cell and new virion surfaces. This inhibition blocks the release of progeny virus particles from infected cells, thereby halting the spread of infection. This document details the quantitative binding affinities, key experimental protocols that elucidated this mechanism, and the structural basis of Zanamivir's interaction with neuraminidase, including the impact of resistance mutations.

Core Mechanism of Neuraminidase Inhibition

The influenza virus life cycle culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new particles binds to sialic acid residues on the host cell, causing the virions to aggregate and remain tethered to the cell surface. The viral neuraminidase (NA) enzyme is crucial at this stage; it cleaves these terminal sialic acid residues, releasing the newly formed viral particles and allowing them to infect other cells.[1]

Zanamivir is a structural analog of sialic acid, the natural substrate for the neuraminidase enzyme.[1] Its design was a pioneering example of rational, structure-based drug design, leveraging knowledge of the neuraminidase active site.[2][3] The proposed mechanism of action is the competitive inhibition of influenza virus neuraminidase. By binding to the active site of the enzyme, Zanamivir prevents it from cleaving sialic acid, which leads to the aggregation of virus particles and their failure to be released from the host cell.[4]

The key structural feature of Zanamivir that enhances its binding affinity compared to the transition-state analog 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) is the substitution of the hydroxyl group at the C4 position with a positively charged guanidino group. This guanidino group forms a salt bridge with the highly conserved negatively charged glutamic acid residue at position 119 (Glu119) in the enzyme's active site, significantly increasing the inhibitor's potency.

Quantitative Analysis of Zanamivir's Binding Affinity

The potency of Zanamivir is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. These values vary depending on the influenza virus type and subtype, as well as the assay method used.

| Influenza Virus Subtype | Mean Zanamivir IC50 (nM) | Assay Method | Reference |

| Influenza A (H1N1) | 0.76 | Chemiluminescent/Fluorescent | |

| Influenza A (H3N2) | 1.82 - 2.28 | Chemiluminescent/Fluorescent | |

| Influenza B | 2.28 - 4.19 | Chemiluminescent/Fluorescent |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The mechanism of Zanamivir has been elucidated through several key experimental techniques, primarily neuraminidase inhibition assays and X-ray crystallography.

Neuraminidase Inhibition Assay (Fluorometric Method)

This assay is widely used to determine the IC50 of neuraminidase inhibitors.

Principle: The assay measures the activity of the neuraminidase enzyme using a fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA). When neuraminidase cleaves the sialic acid from MUNANA, the fluorescent product 4-methylumbelliferone (4-MU) is released. The amount of fluorescence is proportional to the enzyme activity. In the presence of an inhibitor like Zanamivir, the enzyme activity is reduced, resulting in a lower fluorescent signal.

Detailed Methodology:

-

Virus Titration: Before the inhibition assay, the neuraminidase activity of the virus isolate is titrated to determine the appropriate dilution that gives a linear fluorescent signal over the reaction time.

-

Inhibitor Preparation: A stock solution of Zanamivir is prepared and serially diluted to create a range of concentrations (e.g., 0.01 nM to 10,000 nM).

-

Pre-incubation: Equal volumes of the diluted virus and the Zanamivir dilutions are mixed in a 96-well microtiter plate and pre-incubated for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: The reaction is initiated by adding a buffer solution (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl₂) containing the MUNANA substrate (final concentration of 100-200 µM). The plate is then incubated at 37°C for a set period (e.g., 15-60 minutes) with shaking.

-

Stopping the Reaction: The reaction is terminated by adding a stop solution, typically a freshly prepared solution of 0.14 M NaOH in 83% ethanol.

-

Fluorescence Measurement: The fluorescence is immediately quantified using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Principle: X-ray crystallography has been instrumental in understanding the precise molecular interactions between Zanamivir and the neuraminidase active site. By determining the three-dimensional structure of the Zanamivir-neuraminidase complex, researchers can visualize the binding orientation of the inhibitor and the specific amino acid residues involved in the interaction.

Methodology Overview:

-

Protein Expression and Purification: The neuraminidase enzyme is expressed, typically using a baculovirus system in insect cells, and then purified.

-

Crystallization: The purified neuraminidase is co-crystallized with Zanamivir. This involves carefully screening various conditions (e.g., pH, temperature, precipitating agents) to find the optimal environment for crystal growth.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

-

Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. A model of the protein-inhibitor complex is then built into this map and refined to produce a final, high-resolution three-dimensional structure.

These crystallographic studies have confirmed that Zanamivir binds to the active site without causing significant conformational changes to the enzyme's backbone residues. They have also visualized the critical interactions, including the salt bridge between Zanamivir's guanidino group and Glu119, and hydrogen bonds with other conserved active site residues.

Molecular Interactions and the Basis of Resistance

The high affinity of Zanamivir for the neuraminidase active site is due to a network of favorable interactions. Molecular dynamics simulations and X-ray crystallography have identified key amino acid residues that stabilize the binding of Zanamivir.

Key Interacting Residues in the Neuraminidase Active Site:

-

Glu119, Asp151, Glu227, Glu276, Arg118, Arg292, Arg371: These highly conserved residues form a network of hydrogen bonds and ionic interactions with the carboxylate, glycerol, and guanidino groups of Zanamivir.

Mutations in the neuraminidase gene can lead to amino acid substitutions in the active site, reducing the binding affinity of Zanamivir and conferring drug resistance.

Common Zanamivir Resistance Mutations and their Mechanisms:

| Mutation | Mechanism of Resistance | Reference |

| E119G/A/D | Disrupts the critical salt bridge with the guanidino group of Zanamivir. | |

| Q136K | Alters the hydrogen-bond network and deforms the 150-loop in the active site, weakening the interaction between Zanamivir and residues like E276 and D151. | |

| D198G | Reduces susceptibility to both Zanamivir and Oseltamivir. |

Conclusion

Zanamivir's mechanism of action as a neuraminidase inhibitor is a well-characterized example of successful structure-based drug design. By acting as a competitive inhibitor that blocks the release of new virions, Zanamivir effectively curtails the spread of influenza infection. A thorough understanding of its binding kinetics, the specific molecular interactions with the neuraminidase active site, and the mechanisms by which resistance can emerge is crucial for the ongoing development of novel antiviral therapeutics and for monitoring the effectiveness of current treatments. The experimental protocols outlined in this guide provide a foundation for the continued study and surveillance of neuraminidase inhibitors.

References

The Pivotal Role of Zanamivir-¹³C,¹⁵N₂ as an Internal Standard in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical function of Zanamivir-¹³C,¹⁵N₂ as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based bioanalysis. Its structural similarity and distinct mass difference from the parent drug, zanamivir, make it an indispensable tool for accurate quantification in complex biological matrices. This document outlines the core principles of its application, detailed experimental protocols, and quantitative performance data.

Core Principles of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.[1][2][3] SIL internal standards are analogs of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[1]

The fundamental principle lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest. Zanamivir-¹³C,¹⁵N₂ and zanamivir exhibit analogous behavior during sample preparation, chromatography, and ionization.[4] However, they are readily distinguishable by the mass spectrometer due to their mass difference. This allows the SIL internal standard to effectively compensate for variations in:

-

Sample Preparation: Losses during extraction procedures such as protein precipitation or solid-phase extraction (SPE) affect both the analyte and the internal standard to the same extent.

-

Matrix Effects: Co-eluting endogenous components in biological samples (e.g., plasma, serum, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the SIL internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer performance are normalized by the use of an internal standard.

By spiking a known concentration of Zanamivir-¹³C,¹⁵N₂ into each sample, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach ensures robust and reliable quantification across different samples and analytical runs.

Experimental Protocols

The following sections detail a generalized workflow for the quantification of zanamivir in biological matrices using Zanamivir-¹³C,¹⁵N₂ as an internal standard. These protocols are a synthesis of methodologies reported in peer-reviewed literature.

Sample Preparation

The objective of sample preparation is to extract zanamivir and its internal standard from the biological matrix while removing interfering substances. Common techniques include protein precipitation and solid-phase extraction.

2.1.1. Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

-

Aliquoting: Transfer a small volume (e.g., 50 µL) of the biological sample (e.g., human plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of Zanamivir-¹³C,¹⁵N₂ working solution to each sample.

-

Precipitation: Add a precipitating agent, typically acetonitrile or methanol (often in a 3:1 or 4:1 ratio to the sample volume).

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or 96-well plate for LC-MS/MS analysis.

2.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be crucial for achieving low limits of quantification.

-

Sample Pre-treatment: Dilute the biological sample with an appropriate buffer.

-

Internal Standard Spiking: Add the Zanamivir-¹³C,¹⁵N₂ working solution.

-

Column Conditioning: Condition an appropriate SPE cartridge (e.g., a strong cation exchange cartridge like Isolute SCX) with methanol followed by the equilibration buffer.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering components.

-

Elution: Elute zanamivir and Zanamivir-¹³C,¹⁵N₂ with a suitable elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is essential to resolve zanamivir from other sample components, while tandem mass spectrometry provides selective and sensitive detection.

-

Chromatographic Column: Due to the polar nature of zanamivir, Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as a ZIC-HILIC column, are often employed. Reversed-phase C18 columns can also be used.

-

Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). For reversed-phase chromatography, a mixture of methanol or acetonitrile and water with an additive like formic acid is common.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both zanamivir and Zanamivir-¹³C,¹⁵N₂.

Quantitative Data and Performance

The use of Zanamivir-¹³C,¹⁵N₂ allows for the development of robust and sensitive bioanalytical methods. The tables below summarize typical quantitative parameters from published methods.

Table 1: Mass Spectrometry Parameters for Zanamivir and Zanamivir-¹³C,¹⁵N₂

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Zanamivir | 333.1 | 60.0 or 274.1 | Positive ESI | |

| Zanamivir-¹³C,¹⁵N₂ | 336.1 (inferred) | 63.0 (inferred) | Positive ESI |

Note: The m/z values for Zanamivir-¹³C,¹⁵N₂ are inferred based on the labeling at the guanidine moiety, which would result in a +3 Da shift for the precursor ion and the guanidine-related product ion.

Table 2: Summary of LC-MS/MS Method Performance for Zanamivir Quantification

| Parameter | Value | Biological Matrix | Internal Standard | Reference |

| Linearity Range | 2 - 10,000 ng/mL | Rat and Monkey Plasma | [(13)C(1)(15)N(2)] GR121167C | |

| 1 - 50,000 ng/mL | Human Plasma | Stable Isotope-Labeled Zanamivir | ||

| 10 - 5,000 ng/mL | Human Serum | Stable Isotope Internal Standard | ||

| 4 - 80 ng/mL | Human Plasma | Remdesivir | ||

| 2.15 - 64.5 ng/mL | Human Biological Matrices | Ledipasvir | ||

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Rat and Monkey Plasma | [(13)C(1)(15)N(2)] GR121167C | |

| 1 ng/mL | Human Plasma | Stable Isotope-Labeled Zanamivir | ||

| 10 ng/mL | Human Serum | Stable Isotope Internal Standard | ||

| 4 ng/mL | Human Plasma | Remdesivir | ||

| 2.15 ng/mL | Human Biological Matrices | Ledipasvir | ||

| Sample Volume | 50 µL | Rat and Monkey Plasma | [(13)C(1)(15)N(2)] GR121167C | |

| 50 µL | Human Plasma | Stable Isotope-Labeled Zanamivir | ||

| 200 µL | Human Serum | Stable Isotope Internal Standard |

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of a typical bioanalytical method employing Zanamivir-¹³C,¹⁵N₂.

Conclusion

Zanamivir-¹³C,¹⁵N₂ is an essential tool for the accurate and precise quantification of zanamivir in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively mitigates variability arising from sample preparation and matrix effects, which is paramount for reliable pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring. The methodologies outlined in this guide demonstrate the robustness and sensitivity that can be achieved, solidifying the role of Zanamivir-¹³C,¹⁵N₂ as the internal standard of choice in the bioanalysis of zanamivir.

References

- 1. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Zanamivir-13C,15N2: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Zanamivir-13C,15N2, an isotopically labeled internal standard crucial for the accurate quantification of the antiviral drug Zanamivir. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for purity and identity confirmation, and illustrates the mechanism of action of Zanamivir.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch of the compound. The data is critical for ensuring the reliability and reproducibility of analytical methods. Below is a summary of typical quantitative data found on a CoA.

Table 1: Physicochemical Properties of this compound

| Property | Specification |

| Chemical Name | 5-(acetylamino)-4-[(amino-15N-imino-15N-methyl-13C)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid |

| Molecular Formula | C₁₁[¹³C]H₂₀N₂[¹⁵N]₂O₇ |

| Molecular Weight | 335.29 g/mol |

| Appearance | A solid |

| Solubility | Slightly soluble in water |

Table 2: Quality Control and Purity Data

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC | ≥98% | 99.5% |

| Isotopic Purity | MS | Report Value | 99% |

| Residual Solvents | GC-HS | Conforms to USP <467> | Conforms |

| Water Content (Karl Fischer) | KF | Report Value | 0.5% |

| Identity (¹H NMR) | NMR | Conforms to structure | Conforms |

| Identity (Mass Spec) | MS | Conforms to structure | Conforms |

Experimental Protocols for Purity and Identity Assessment

The purity and identity of this compound are established through a series of rigorous analytical tests. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : YMC C18 (4.6 x 150 mm, 5µm) or equivalent.

-

Mobile Phase : A gradient or isocratic mixture of water and methanol. A typical isocratic condition is water:methanol (20:80 % v/v).

-

Flow Rate : 0.6 mL/min.

-

Detection Wavelength : 230 nm or 320 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : Ambient.

-

Procedure : A solution of this compound is prepared in the mobile phase. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Ionization Mode : Positive or negative ion mode, depending on the adducts of interest.

-

Scan Range : A range that includes the expected mass-to-charge ratio (m/z) of the labeled compound.

-

Procedure : A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the ¹³C and ¹⁵N labeled Zanamivir. Isotopic purity is assessed by comparing the abundance of the labeled species to any unlabeled or partially labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Procedure : A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected spectrum for the Zanamivir structure to confirm its identity.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Zanamivir and a typical experimental workflow for its analysis.

Caption: Mechanism of action of Zanamivir as a neuraminidase inhibitor.

Caption: Experimental workflow for the purity assessment of this compound.

A Comprehensive Technical Guide to the Synthesis of Isototopically Labeled Zanamivir

This technical guide provides a detailed overview of the synthetic pathways for preparing isotopically labeled Zanamivir, a crucial neuraminidase inhibitor used in the treatment of influenza. The introduction of isotopic labels, such as Carbon-14 (¹⁴C) and Tritium (³H), is essential for conducting critical drug metabolism and pharmacokinetic (DMPK) studies, which are vital for regulatory approval and understanding the drug's behavior in vivo. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction to Zanamivir and Isotopic Labeling

Zanamivir (4-guanidino-Neu5Ac2en) is an antiviral drug that functions by inhibiting the neuraminidase enzyme of the influenza virus, preventing the release of new viral particles from infected cells. To thoroughly investigate its absorption, distribution, metabolism, and excretion (ADME) profile, isotopically labeled versions of the molecule are indispensable. These labeled compounds act as tracers, allowing for the sensitive and specific tracking of the drug and its metabolites within biological systems.

This guide focuses on the synthesis of Zanamivir labeled with Carbon-14 at the guanidino carbon and Tritium at the C7 position, as these have been key tracers in its development and study.

Synthesis of [guanidino-¹⁴C]Zanamivir

The synthesis of Zanamivir labeled with Carbon-14 in the guanidino group provides a stable isotopic marker for metabolic and pharmacokinetic studies. The following pathway outlines a high-yielding, multi-step synthesis starting from readily available materials.

Experimental Protocol: [guanidino-¹⁴C]Zanamivir

A key seven-step synthesis for [guanidino-¹⁴C]Zanamivir has been reported, commencing from methyl α-D-mannopyranoside and utilizing potassium [¹⁴C]cyanide as the source of the isotopic label.

-

Initial Steps (Unlabeled Precursor Synthesis): The synthesis begins with the conversion of methyl α-D-mannopyranoside through a series of non-radioactive steps to produce a key amine precursor.

-

Introduction of the ¹⁴C Label: The pivotal step involves the reaction of the amine precursor with [¹⁴C]cyanamide. The [¹⁴C]cyanamide is typically prepared from potassium [¹⁴C]cyanide.

-

Guanidination: The resulting ¹⁴C-labeled intermediate is then converted to the final guanidino-labeled Zanamivir.

-

Purification: The final product is purified using chromatographic techniques to ensure high radiochemical purity.

The overall radiochemical yield for this synthesis was reported to be 28% based on the starting potassium [¹⁴C]cyanide, with a specific activity of 1.81 GBq/mmol (48.9 mCi/mmol) and a radiochemical purity exceeding 98%.

Quantitative Data: [guanidino-¹⁴C]Zanamivir Synthesis

| Step | Description | Starting Material | Key Reagents | Product | Yield (%) | Specific Activity (GBq/mmol) | Radiochemical Purity (%) |

| 1-6 | Synthesis of Amine Precursor | Methyl α-D-mannopyranoside | Various | Amine Precursor | - | - | - |

| 7 | Guanidination with ¹⁴C | Amine Precursor | [¹⁴C]Cyanamide | [guanidino-¹⁴C]Zanamivir | 28 (overall) | 1.81 | >98 |

Synthesis Pathway Diagram

Understanding the antiviral activity of the parent compound Zanamivir

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zanamivir is a potent and specific inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3] As a transition-state analogue of sialic acid, the natural substrate for neuraminidase, Zanamivir binds to the highly conserved active site of the enzyme, preventing the release of progeny virions from the surface of infected cells.[4] This action halts the spread of the infection within the respiratory tract.[4] This guide provides a comprehensive overview of Zanamivir's mechanism of action, quantitative measures of its antiviral activity, and detailed protocols for key experimental assays used to evaluate its efficacy.

Mechanism of Action

The antiviral activity of Zanamivir is centered on its ability to inhibit the influenza virus neuraminidase enzyme.

The Role of Neuraminidase in the Viral Life Cycle

Neuraminidase is a glycoprotein enzyme located on the surface of the influenza virus. Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles. This enzymatic activity is critical for the final stage of the viral replication cycle: the release of newly assembled virions from the host cell. By removing the sialic acid receptors to which the viral hemagglutinin (HA) protein binds, neuraminidase prevents the aggregation of new virus particles on the cell surface and facilitates their release to infect other cells.

Inhibition by Zanamivir

Zanamivir is designed as a structural analogue of sialic acid. This allows it to bind with high affinity to the active site of the neuraminidase enzyme. The binding of Zanamivir is competitive and reversible. Key interactions include the engagement of the carboxylate moiety of the substrate with a cluster of arginine residues (R118, R292, R371) in the active site. By occupying this catalytic site, Zanamivir effectively blocks the enzyme's access to its natural substrate, sialic acid. Consequently, newly formed virions remain tethered to the host cell surface, unable to detach and propagate the infection.

Signaling Pathway Diagram

Caption: Zanamivir competitively inhibits neuraminidase, preventing viral release.

Quantitative Antiviral Activity

The potency of Zanamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity or viral replication in cell culture.

Neuraminidase Inhibition Data

The IC50 values for Zanamivir vary depending on the influenza virus type, subtype, and the specific assay used. Generally, Zanamivir shows potent activity in the low nanomolar range.

| Influenza Virus | Subtype/Lineage | Mean IC50 (nM) - Fluorescent Assay | Mean IC50 (nM) - Chemiluminescent Assay | Reference(s) |

| Influenza A | H1N1 | 0.92 | 0.61 - 0.76 | |

| H3N2 | 1.48 | 1.82 - 2.28 | ||

| H1N2 | 3.09 | - | ||

| Influenza B | (Not specified) | 2.02 | 2.28 - 4.19 |

Note: IC50 values can differ based on the specific viral isolates and laboratory conditions.

Activity Against Resistant Strains

Zanamivir often retains activity against influenza strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir. For example, the common H274Y mutation (H275Y in N1 numbering) in N1 subtype viruses, which confers high-level resistance to oseltamivir, does not significantly affect susceptibility to Zanamivir. However, specific mutations, such as Q136K in H1N1 or E119G/D/A and R292K in H3N2 viruses, can reduce susceptibility to Zanamivir.

| Resistant Strain (NA Mutation) | Fold Increase in Zanamivir IC50 | Reference |

| H3N2 (R292K) | 4 to 25-fold | |

| H1N1 (Q136K) | ~300-fold | |

| Influenza B (R152K) | High (resistant) |

Experimental Protocols

The antiviral activity of Zanamivir is primarily assessed using neuraminidase inhibition assays and cell-based plaque reduction assays.

Neuraminidase Inhibition (NI) Assay (Fluorescence-Based)

This assay directly measures the ability of Zanamivir to inhibit the enzymatic activity of viral neuraminidase. It uses a fluorogenic substrate, 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product (4-MU) upon cleavage by NA.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of Zanamivir in an appropriate assay buffer (e.g., MES with CaCl2).

-

Dilute a stock of influenza virus to a concentration that yields a robust signal in the linear range of the assay.

-

Prepare a working solution of the MUNANA substrate.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted Zanamivir solutions.

-

Add the diluted virus preparation to all wells except for the substrate/buffer blanks.

-

Incubate the plate (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate for a set period (e.g., 60 minutes at 37°C), protected from light.

-

Stop the reaction by adding a stop solution (e.g., a high pH buffer).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~450 nm).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of neuraminidase inhibition for each Zanamivir concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the fluorometric neuraminidase inhibition (NI) assay.

Plaque Reduction Assay (PRA)

This cell-based assay evaluates the ability of Zanamivir to inhibit the entire viral replication cycle, measured by the reduction in the formation of viral plaques.

Methodology:

-

Cell Culture:

-

Seed a susceptible cell line, typically Madin-Darby Canine Kidney (MDCK) cells, in 6-well plates and grow to confluent monolayers.

-

-

Infection and Treatment:

-

Wash the cell monolayers and inoculate them with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 20-40 plaques per well).

-

Allow the virus to adsorb for approximately 1 hour at room temperature or 37°C.

-

-

Overlay and Incubation:

-

Remove the virus inoculum.

-

Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or Avicel) supplemented with trypsin (required for HA cleavage and viral infectivity) and serial dilutions of Zanamivir.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-4 days to allow for plaque formation.

-

-

Plaque Visualization and Analysis:

-

Fix the cells with a fixative like glutaraldehyde or formaldehyde.

-

Remove the overlay and stain the cell monolayer with a staining solution, such as crystal violet or carbol fuchsin. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Count the number of plaques at each drug concentration.

-

Calculate the percentage of plaque reduction compared to the no-drug control.

-

The IC50 is the concentration of Zanamivir that reduces the number of plaques by 50%.

-

Caption: Workflow for the influenza virus plaque reduction assay (PRA).

Conclusion

Zanamivir is a highly effective inhibitor of influenza A and B virus replication, acting through the specific and potent inhibition of the viral neuraminidase enzyme. Its mechanism as a sialic acid analogue prevents the release of new virions from infected cells, thereby curtailing the spread of infection. Standardized in vitro methods, including neuraminidase inhibition and plaque reduction assays, consistently demonstrate its antiviral activity in the low nanomolar range. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with this important antiviral compound.

References

The Precision Tracers: A Technical Guide to Stable Isotope-Labeled Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has emerged as an indispensable tool in modern pharmacology, offering unparalleled precision and safety in elucidating the complex journey of a drug and its effects within a biological system. By replacing specific atoms in a drug molecule with their heavier, non-radioactive counterparts (e.g., deuterium ²H, carbon-13 ¹³C, nitrogen-15 ¹⁵N), researchers can create a chemically identical but mass-shifted version of the compound. This "heavy" analog acts as a perfect tracer, distinguishable by mass spectrometry, allowing for precise quantification and tracking without the safety and disposal concerns associated with radioactive isotopes.[1][2] This guide provides a detailed overview of the core applications, experimental methodologies, and data interpretation techniques involving stable isotope-labeled compounds in drug discovery and development.

Core Applications in Drug Discovery

The use of stable isotopes spans the entire drug development pipeline, from early discovery to clinical trials. The primary applications fall into three key categories: Drug Metabolism and Pharmacokinetics (DMPK), Pharmacodynamics (PD) and Target Engagement, and Mechanistic Toxicology.

Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope-labeled compounds are the gold standard for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2][3][4]

-

Metabolite Identification: Co-administering a 1:1 mixture of a parent drug and its stable isotope-labeled version results in a unique "doublet" signal in the mass spectrum for the parent drug and any of its metabolites. This signature allows for the rapid and unambiguous identification of drug-related metabolites in complex biological matrices like plasma or urine.

-

Absolute Bioavailability Studies: This critical study determines the fraction of an orally administered drug that reaches systemic circulation. The "microdose" approach involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous (IV) microdose (typically ≤1% of the therapeutic dose) of the stable isotope-labeled version. By measuring the ratio of the labeled to unlabeled drug in blood samples, researchers can calculate the absolute bioavailability with high accuracy in a single experiment, eliminating the intra-subject variability seen in traditional two-period crossover studies.

-

Pharmacokinetic Profiling & The Kinetic Isotope Effect: Deuterium labeling, in particular, is used to strategically alter a drug's metabolic profile. Replacing a hydrogen atom with a deuterium atom at a site of metabolism creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This is known as the Kinetic Isotope Effect (KIE) , which can significantly slow down the rate of metabolism by enzymes like Cytochrome P450 (CYP450). This strategy can lead to improved pharmacokinetic properties, such as a lower clearance rate, a longer half-life (t½), and higher plasma exposure (AUC), potentially allowing for lower or less frequent dosing.

Pharmacodynamics and Target Engagement

Understanding what a drug does to the body (pharmacodynamics) is crucial. Stable isotope labeling, particularly in the field of quantitative proteomics, provides a powerful lens to view these effects at the molecular level.

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy used to quantify changes in protein expression in response to a drug. In a typical experiment, one population of cells is grown in media containing normal "light" amino acids (e.g., ¹²C₆-Arginine), while another is grown in media with "heavy" versions (e.g., ¹³C₆-Arginine). The "heavy" cells are treated with the drug, and the "light" cells serve as a control. The cell populations are then combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS. The ratio of heavy to light peptide signals reveals the relative change in abundance for thousands of proteins simultaneously, providing a global snapshot of the drug's impact on cellular pathways.

Mechanistic Toxicology

Investigating the mechanisms behind drug-induced toxicity is a critical safety assessment. Stable isotopes are used to trace the formation of reactive metabolites, which are often implicated in adverse drug reactions. By understanding how and where a drug is metabolized to a toxic species, medicinal chemists can redesign the molecule to block that specific metabolic pathway, a common strategy being the use of deuterium to slow the reaction via the KIE.

Quantitative Data Presentation

Summarizing quantitative data is essential for comparing the effects of isotopic labeling. The following tables provide examples from preclinical and clinical research areas.

Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

Deuteration can significantly alter the pharmacokinetic profile of a drug. This table shows data from a preclinical study comparing d₉-methadone to its non-deuterated parent compound in mice following a single intravenous administration.

| Parameter | Methadone (Unlabeled) | d₉-Methadone (Deuterated) | Fold Change |

| Dose (mg/kg) | 2.0 | 2.0 | - |

| Cₘₐₓ (ng/mL) | 102 ± 21 | 451 ± 98 | 4.4x Increase |

| AUC₀₋₈h (ng·h/mL) | 400 ± 117 | 2280 ± 640 | 5.7x Increase |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x Decrease |

| Vss (L/kg) | 16.1 ± 3.4 | 2.1 ± 0.8 | 7.7x Decrease |

| Data adapted from a study on methadone pharmacokinetics in CD-1 mice. |

Table 2: Example of Protein Expression Changes from a SILAC Experiment

This table illustrates typical data from a SILAC experiment, showing the effect of the drug Thalidomide on protein expression in HepG2 cells. Ratios represent the change in protein abundance in treated vs. control cells.

| Protein Accession | Protein Name | Function | SILAC Ratio (Treated/Control) | Regulation |

| P04075 | Annexin A2 (ANXA2) | Cell structure, membrane fusion | 1.45 | Upregulated |

| P08670 | Vimentin (VIM) | Cytoskeleton, cell integrity | 1.31 | Upregulated |

| P02768 | Albumin (ALB) | Plasma protein, transport | 0.78 | Downregulated |

| P00558 | LDH-A | Glycolysis | 0.81 | Downregulated |

| Data conceptualized from a SILAC study on Thalidomide. A ratio > 1.2 was considered significant upregulation, and < 0.83 was significant downregulation. |

Table 3: Metabolic Flux Changes in Response to a Glycolytic Pathway Inhibitor

This table shows the change in ¹³C enrichment in key metabolites in Human Umbilical Vein Endothelial Cells (HUVEC) after treatment with Fidarestat, an aldose reductase inhibitor. The data is derived from a ¹³C-Metabolic Flux Analysis (MFA) experiment using a ¹³C-labeled glucose tracer.

| Metabolite | Pathway | % Change in ¹³C Enrichment |

| Pyruvate | Glycolysis | -10% |

| Lactate | Glycolysis | -8% |

| Citrate | TCA Cycle | -7% |

| Fumarate | TCA Cycle | -5% |

| Malate | TCA Cycle | -6% |

| Serine | Amino Acid Synthesis | -43% |

| Data adapted from a ¹³C-MFA study on HUVEC cells treated with Fidarestat. |

Key Experimental Protocols & Visualizations

Detailed methodologies and clear visual workflows are crucial for reproducing and understanding these powerful techniques.

The Kinetic Isotope Effect (KIE)

The KIE is the foundational principle behind using deuterium to enhance metabolic stability. By replacing a hydrogen with a heavier deuterium atom at a metabolic "soft spot," the rate of enzymatic bond cleavage is reduced.

Protocol: Absolute Bioavailability via Co-administration

This method provides a definitive measure of oral bioavailability (F) by comparing plasma concentrations after simultaneous oral and IV administration.

Methodology:

-

Synthesis: Synthesize a stable isotope-labeled (e.g., ¹³C₄, d₇) version of the drug for intravenous administration.

-

Dosing: Administer the therapeutic dose of the unlabeled drug orally and a 100:1 lower "microdose" of the labeled drug intravenously to the same subject.

-

Blood Sampling: Collect serial blood samples over a defined time course (e.g., 0-48 hours).

-

Sample Preparation: Extract the drug from plasma samples. A stable isotope-labeled internal standard for a different compound is often added here to control for extraction efficiency.

-

LC-MS/MS Analysis: Use a validated LC-MS/MS method to simultaneously quantify the concentrations of the unlabeled (from the oral dose) and labeled (from the IV dose) drug in each plasma sample.

-

Calculation: Calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and intravenous (AUC_IV) concentration-time profiles. Absolute bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Protocol: Quantitative Proteomics using SILAC

SILAC provides a highly accurate method for determining relative changes in protein abundance between two cell populations.

Methodology:

-

Cell Culture & Labeling: Culture two populations of the same cell line.

-

"Light" Population: Grow in media containing standard ("light") essential amino acids (e.g., L-Arginine, L-Lysine).

-

"Heavy" Population: Grow in identical media, but with stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).

-

Grow cells for at least five divisions to ensure >95% incorporation of the labeled amino acids.

-

-

Experimental Treatment: Treat the "heavy" labeled cells with the experimental drug and the "light" cells with a vehicle control.

-

Sample Pooling: Harvest and count the cells from both populations. Mix them in a 1:1 ratio.

-

Protein Extraction & Digestion: Lyse the combined cells, extract the total protein, and digest the proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the mixed peptide sample. In the mass spectrum, each peptide will appear as a pair of peaks ("light" and "heavy") separated by a specific mass difference corresponding to the isotopic labels.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and calculate the heavy/light (H/L) ratios for each, which corresponds to the relative abundance of the parent protein.

Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA quantifies the rates (fluxes) of intracellular metabolic pathways by tracking the incorporation of ¹³C from a labeled substrate into downstream metabolites.

Methodology:

-

Tracer Selection & Labeling: Culture cells in a defined medium where the primary carbon source (e.g., glucose) is replaced with a ¹³C-labeled version (e.g., [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose). Allow the cells to reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to determine the mass isotopologue distribution (MID) for each metabolite of interest (e.g., pyruvate, lactate, citrate). The MID reveals the percentage of the metabolite pool that contains zero, one, two, etc., ¹³C atoms.

-

Flux Calculation: Use the measured MIDs and known metabolic network stoichiometry as inputs for computational software (e.g., INCA, Metran). The software fits the data to a metabolic model to calculate the intracellular flux values that best explain the observed labeling patterns.

References

Methodological & Application

Application Notes and Protocols for Zanamivir-13C,15N2 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Zanamivir-13C,15N2, a stable isotope-labeled (SIL) version of the antiviral drug Zanamivir, in pharmacokinetic (PK) research. The use of SIL compounds is a powerful technique in drug development, offering high precision and accuracy in characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Introduction to Zanamivir and the Role of Stable Isotopes

Zanamivir is an inhibitor of the neuraminidase enzyme of influenza A and B viruses, used for the treatment and prophylaxis of influenza.[1] It is primarily administered via oral inhalation, which leads to low systemic bioavailability (10-20%).[2][3] Zanamivir is not metabolized in the body and is excreted unchanged in the urine.[2][4]

Stable isotope labeling involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This compound is chemically identical to unlabeled Zanamivir but has a higher molecular weight. This mass difference allows for its simultaneous detection and quantification alongside the unlabeled drug using mass spectrometry.

The primary applications of this compound in pharmacokinetic studies include:

-

As an Internal Standard (IS): This is the most common application, where a known amount of this compound is added to biological samples (e.g., plasma, urine) during bioanalysis. It helps to correct for variations in sample processing and instrument response, ensuring accurate quantification of the unlabeled Zanamivir.

-

As a Tracer in "Micro-Dose" or "Co-Administration" Studies: A small, precisely known amount of this compound can be administered to subjects simultaneously with or at a different time point than the unlabeled Zanamivir. This advanced technique allows for the determination of key pharmacokinetic parameters with high precision, such as absolute bioavailability, by comparing the concentration-time profiles of the labeled and unlabeled drug.

Experimental Protocols

Protocol 1: Quantification of Zanamivir in Human Plasma using this compound as an Internal Standard

This protocol outlines the bioanalytical method for measuring Zanamivir concentrations in human plasma samples from a clinical study.

1. Materials and Reagents:

-

Zanamivir reference standard

-

This compound (Internal Standard)

-

Human plasma (drug-free, for calibration standards and quality controls)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Protein precipitation plates or tubes

2. Preparation of Solutions:

-

Zanamivir Stock Solution (1 mg/mL): Accurately weigh and dissolve Zanamivir reference standard in ultrapure water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the Zanamivir stock solution in water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in water.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (unknowns, calibration standards, or QCs) into a 96-well plate or microcentrifuge tubes.

-

Add 150 µL of the IS working solution in acetonitrile to each well/tube.

-

Vortex mix for 2 minutes to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar Zanamivir molecule.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: Develop a suitable gradient to achieve good separation and peak shape.

-

Injection Volume: 5-10 µL

-

MS/MS Detection: Operate in positive ion mode. Monitor the specific mass transitions for Zanamivir and this compound.

-

Zanamivir: e.g., m/z 333.2 → 60.2

-

This compound: e.g., m/z 336.2 → 63.2

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Zanamivir/Zanamivir-13C,15N2) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the curve.

-

Determine the concentration of Zanamivir in the unknown samples and QCs from the calibration curve.

Protocol 2: Determining Absolute Bioavailability of Orally Inhaled Zanamivir using an Intravenous Micro-Dose of this compound

This protocol describes a clinical study design to precisely measure the absolute bioavailability of inhaled Zanamivir.

1. Study Design:

-

Design: Single-period, open-label study in healthy adult volunteers.

-

Treatment:

-

Dose 1 (Oral Inhalation): A therapeutic dose of unlabeled Zanamivir (e.g., 10 mg).

-

Dose 2 (Intravenous Infusion): A micro-dose of this compound (e.g., 100 µg) administered as a short intravenous infusion. The IV dose is administered concurrently or shortly after the inhaled dose.

-

-

Subjects: A sufficient number of healthy volunteers to achieve statistical power.

2. Dosing and Sample Collection:

-

Administer the 10 mg inhaled dose of unlabeled Zanamivir to the subjects.

-

Administer the 100 µg intravenous dose of this compound.

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Process blood samples to obtain plasma and store frozen at -80°C until analysis.

-

Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine renal clearance.

3. Bioanalysis:

-

Analyze plasma and urine samples for concentrations of both unlabeled Zanamivir and this compound using a validated LC-MS/MS method as described in Protocol 1. The method will require two sets of calibration standards, one for each analyte. A different SIL internal standard (e.g., deuterated Zanamivir) may be used for the bioanalysis itself.

4. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters for both unlabeled Zanamivir (from inhaled dose) and this compound (from IV dose) using non-compartmental analysis.

-

Key parameters include:

-

Area Under the concentration-time Curve (AUC)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

-

Calculate Absolute Bioavailability (F%):

-

F% = (AUC_inhaled / AUC_IV) * (Dose_IV / Dose_inhaled) * 100

-

Data Presentation

The following tables summarize typical pharmacokinetic parameters for Zanamivir from literature, which would be determined in studies utilizing this compound.

Table 1: Pharmacokinetic Parameters of Zanamivir Following Intravenous and Oral Inhaled Administration

| Parameter | Intravenous Administration (600 mg) | Oral Inhaled Administration (10 mg) |

| Cmax (ng/mL) | ~45,000 | 21.2 |

| Tmax (h) | End of infusion | 1.75 |

| AUC (ng·h/mL) | Dose-proportional | Variable |

| t1/2 (h) | ~2.5 | 2.5 - 5.1 |

| CL (L/h) | 2.5 - 10.9 | N/A |

| Vd (L) | ~16 | N/A |

| Renal Excretion (% of dose) | ~90% (unchanged) | ~90% of absorbed dose (unchanged) |

Data compiled from multiple sources for illustrative purposes.

Table 2: Example LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zanamivir | 333.2 | 60.2 |

| This compound (IS/Tracer) | 336.2 | 63.2 |

Specific transitions should be optimized for the instrument in use.

Visualizations

Caption: Workflow for a pharmacokinetic study using co-administration of labeled and unlabeled Zanamivir.

Caption: Pharmacokinetic pathway of orally inhaled Zanamivir.

References

- 1. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of zanamivir after intravenous, oral, inhaled or intranasal administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Zanamivir Analysis in Human Plasma

These application notes provide detailed protocols for the sample preparation of zanamivir in human plasma for quantitative analysis. The methodologies described are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Zanamivir is an antiviral agent used for the treatment and prophylaxis of influenza. Accurate quantification of zanamivir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Due to the complex nature of plasma, effective sample preparation is essential to remove interfering substances such as proteins and phospholipids, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document outlines two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) .

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. For zanamivir, a polar drug, SPE provides excellent cleanup, leading to reduced matrix effects and improved assay sensitivity.

Experimental Protocol: Automated High-Throughput SPE

This protocol is adapted from a validated high-throughput method for the analysis of zanamivir in human plasma using a 96-well SPE plate format.[1]

Materials:

-

Human plasma samples

-

Zanamivir analytical standard

-

Stable isotope-labeled internal standard (SIL-IS), e.g., SIL-zanamivir

-

Reagents: Acetonitrile, Acetic Acid, Methanol, Water, Triethylamine

-

SPE Plate: Oasis MCX 96-well plate or equivalent

-

Automated liquid handling system (e.g., Freedom Evo 200)

-

96-well collection plates

-

Plate shaker

-

Plate evaporator

Procedure:

-

Sample Pre-treatment:

-

To a 1 mL 96-well plate, add 100 µL of the internal standard solution.

-

Add 50 µL of human plasma to each well.

-

Mix the plate on a shaker at 800 rpm.

-

Precipitate proteins by adding 250 µL of acetonitrile followed by 50 µL of 3% aqueous acetic acid.[1]

-

-

SPE Plate Conditioning:

-